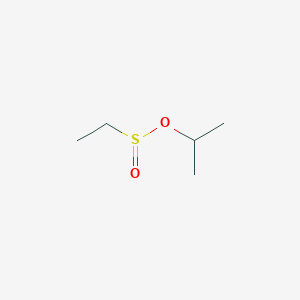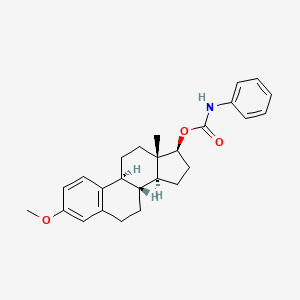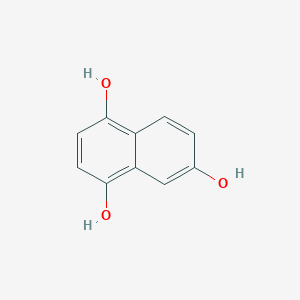
Naphthalene-1,4,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,4,6-triol is an organic compound with the molecular formula C10H8O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at the 1, 4, and 6 positions on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalene-1,4,6-triol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives using strong oxidizing agents. For instance, the oxidation of naphthalene with chromium trioxide in acetic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of vanadium oxide catalysts in the aerobic oxidation of naphthalene is a well-documented method . This process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-1,4,6-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, such as 1,4-naphthoquinone.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Vanadium oxide for oxidation, palladium catalysts for substitution reactions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: 1,4-dihydroxynaphthalene.
Substitution: Various substituted naphthalenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,4,6-triol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of naphthalene-1,4,6-triol involves its interaction with various molecular targets. Its hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For example, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . Additionally, its cytotoxic effects are linked to the generation of reactive oxygen species (ROS) and subsequent cellular damage .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,4,5-triol: Another triol derivative with hydroxyl groups at different positions.
Naphthalene-1,3,8-triol: Differently substituted naphthalene with distinct chemical properties.
Uniqueness: Naphthalene-1,4,6-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct reactivity and biological activity compared to other naphthalene triols. Its ability to undergo specific oxidation and reduction reactions makes it valuable in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
53589-65-4 |
|---|---|
Molekularformel |
C10H8O3 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
naphthalene-1,4,6-triol |
InChI |
InChI=1S/C10H8O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11-13H |
InChI-Schlüssel |
YCAFCYKVEIHDQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=C1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



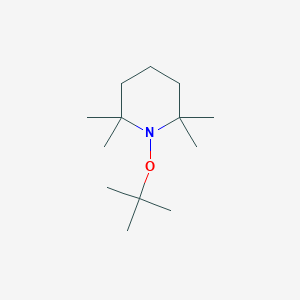
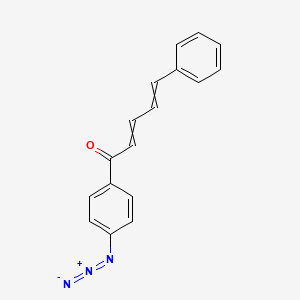
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
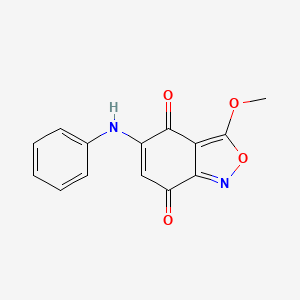

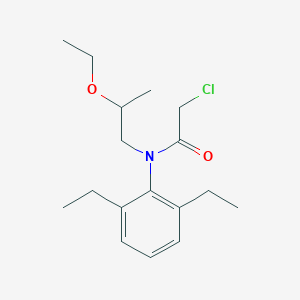

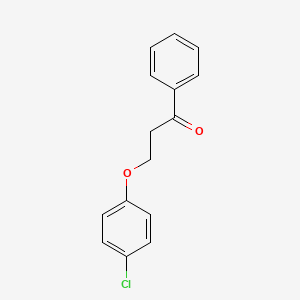
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)

